1,1,2-Trichloro-3,3,3-trifluoropropene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6824. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

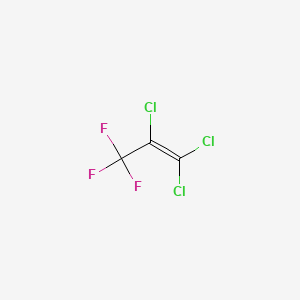

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2-trichloro-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl3F3/c4-1(2(5)6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSVZVNYQIGOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073184 | |

| Record name | 1-Propene, 1,1,2-trichloro-3,3,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-52-7 | |

| Record name | 1,1,2-Trichloro-3,3,3-trifluoro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2-Trichloro-3,3,3-trifluoro-1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 431-52-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 1,1,2-trichloro-3,3,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-trichloro-3,3,3-trifluoropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PROPENE, 1,1,2-TRICHLORO-3,3,3-TRIFLUORO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2MQ7F3KMQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis and characterization of 1,1,2-Trichloro-3,3,3-trifluoropropene"

An In-depth Technical Guide to the Synthesis and Characterization of 1,1,2-Trichloro-3,3,3-trifluoropropene

Introduction

This compound, with the chemical formula C₃Cl₃F₃, is a halogenated alkene of interest in synthetic chemistry. Its structure, featuring a trifluoromethyl group and a trichlorinated double bond, makes it a potentially valuable building block for the synthesis of more complex fluorinated molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route based on established chemical principles, and a discussion of the analytical techniques used for its characterization. This document is intended for researchers and professionals in the fields of chemical synthesis and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in further chemical reactions.

| Property | Value |

| CAS Number | 431-52-7 |

| Molecular Formula | C₃Cl₃F₃ |

| Molecular Weight | 199.39 g/mol |

| Boiling Point | 88 °C |

| Melting Point | -114 °C |

| Density | 1.617 g/cm³ |

| Refractive Index | 1.406 |

| Flash Point | 1.2 °C |

Data sourced from[1].

Synthesis Pathway and Experimental Protocol

A plausible precursor for this synthesis is 1,1,2,2-tetrachloro-3,3,3-trifluoropropane. The dehydrochlorination of this precursor would yield the desired alkene.

Proposed Synthesis: Dehydrochlorination of 1,1,2,2-Tetrachloro-3,3,3-trifluoropropane

The proposed reaction involves treating 1,1,2,2-tetrachloro-3,3,3-trifluoropropane with a strong base, such as potassium hydroxide (KOH), typically in an alcoholic solvent like ethanol.

Caption: Proposed synthesis of this compound.

Generalized Experimental Protocol

The following is a generalized procedure for the dehydrochlorination reaction. Researchers should perform their own optimizations and safety assessments.

-

Reaction Setup: A solution of potassium hydroxide (1.1 molar equivalents) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen).

-

Addition of Reactant: 1,1,2,2-Tetrachloro-3,3,3-trifluoropropane (1.0 molar equivalent) is added dropwise to the stirred ethanolic KOH solution at room temperature.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The reaction progress should be monitored by a suitable technique, such as Gas Chromatography (GC).

-

Workup: Upon completion, the mixture is cooled to room temperature. The precipitated potassium chloride is removed by filtration.

-

Extraction: The filtrate is then poured into water and extracted with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined.

-

Purification: The combined organic phase is washed with water, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

Caption: Generalized workflow for synthesis and purification.

Characterization

Detailed spectroscopic data for this compound are not widely published. However, based on its molecular structure, the expected outcomes from standard characterization techniques can be predicted.

| Technique | Expected Observations |

| ¹⁹F NMR | A singlet in the typical region for a CF₃ group attached to an sp² carbon. |

| ¹³C NMR | Three signals are expected: two for the sp² carbons of the double bond and one for the sp³ carbon of the trifluoromethyl group. The CF₃ carbon will appear as a quartet due to C-F coupling. The vinylic carbons will also exhibit coupling to the fluorine atoms. |

| Mass Spec. (EI) | The mass spectrum should show a molecular ion peak (M⁺) at m/z 198 (for ³⁵Cl isotopes) with a characteristic isotopic pattern due to the three chlorine atoms. Common fragments would correspond to the loss of Cl (M-35) and CF₃ (M-69). |

| Infrared (IR) | Characteristic absorption bands are expected for the C=C stretching vibration (approx. 1600-1650 cm⁻¹), C-F stretching vibrations (approx. 1100-1300 cm⁻¹), and C-Cl stretching vibrations (approx. 600-800 cm⁻¹). |

Safety and Handling

This compound is a halogenated organic compound and should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound is listed as an irritant[1]. All experimental work should be conducted following standard laboratory safety procedures.

Conclusion

This technical guide provides a summary of the known properties of this compound and outlines a plausible and detailed approach to its synthesis and characterization. The proposed dehydrochlorination route offers a standard and reliable method for accessing this fluorinated alkene. The predicted characterization data serves as a benchmark for researchers working with this compound. As with any chemical synthesis, appropriate safety measures and experimental optimization are paramount for successful and safe execution.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1,2-Trichloro-3,3,3-trifluoropropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trichloro-3,3,3-trifluoropropene, with the CAS number 431-52-7, is a halogenated alkene of significant interest in synthetic chemistry.[1] Its unique combination of chlorine and fluorine atoms on a propylene backbone imparts specific reactivity and physical characteristics that make it a valuable intermediate in the synthesis of various fluorinated compounds. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support its application in research and development.

Physical Properties

This compound is a colorless liquid at room temperature. Its key physical properties are summarized in the table below.

| Property | Value | Units |

| Molecular Formula | C₃Cl₃F₃ | |

| Molecular Weight | 199.39 | g/mol |

| CAS Number | 431-52-7 | |

| Boiling Point | 88 | °C |

| Melting Point | -114 | °C |

| Density | 1.617 | g/cm³ |

| Appearance | Colorless liquid |

Solubility: While specific quantitative solubility data for this compound in water and various organic solvents is not readily available in the literature, general principles of solubility for halogenated hydrocarbons suggest that it is likely poorly soluble in water due to its nonpolar nature. Halogenated solvents are generally denser than water.[2] It is expected to be miscible with a range of common organic solvents such as ethers, alkanes, and chlorinated solvents.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of the carbon-carbon double bond and the electron-withdrawing effects of the halogen substituents. While specific reaction details for this exact isomer are sparse, the reactivity of similar chlorofluoropropenes can provide insights.

General Reactivity:

-

Addition Reactions: The double bond is susceptible to addition reactions with halogens and hydrogen halides, which would lead to the formation of saturated halogenated propanes.

-

Substitution Reactions: The allylic position and the vinyl chlorides may be susceptible to nucleophilic substitution reactions under specific conditions.

-

Polymerization: Under the influence of initiators, polymerization of the double bond may occur.

For a related compound, (Z)-1-chloro-3,3,3-trifluoropropene, known reactions include substitution with nucleophiles like hydroxide ions, addition of halogens or hydrogen halides, and polymerization.[3] It is plausible that this compound would exhibit similar reactivity.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not currently available in public databases. Researchers are advised to acquire this data experimentally for positive identification and characterization of the compound.

Experimental Protocols

Synthesis: A potential synthetic route could involve the dehydrohalogenation of a suitable polychlorofluoropropane precursor. For instance, a method for producing 1,2-dichloro-3,3,3-trifluoropropene involves the reaction of 1,1,2-trichloro-3,3,3-trifluoropropane with a base.[4] A similar approach could likely be adapted to synthesize the target molecule.

General Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis and purification of this compound.

Determination of Physical Properties:

-

Boiling Point: The boiling point can be determined by simple distillation or using the Thiele tube method.[5][6] In a simple distillation, the temperature at which the liquid actively boils and the vapor condenses is recorded as the boiling point.[6]

-

Density: The density can be measured by determining the mass of a known volume of the liquid using a pycnometer or a graduated cylinder and a balance.[7]

-

Solubility: A qualitative assessment of solubility can be made by adding a small amount of the compound to a solvent of interest (e.g., water, ethanol, acetone) and observing for dissolution at a specific temperature. For quantitative analysis, techniques such as UV-Vis spectroscopy or gas chromatography can be employed after creating saturated solutions.

Safety, Handling, and Disposal

Specific safety data for this compound is limited. However, as a halogenated organic compound, it should be handled with appropriate precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Logical Relationship of Safety Precautions

Caption: Key safety considerations for handling this compound.

Disposal should be in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a halogenated alkene with distinct physical properties. While a comprehensive dataset on its chemical reactivity and spectroscopic characteristics is yet to be established in the public domain, this guide provides a foundational understanding based on available data and the properties of structurally related compounds. Further experimental investigation is necessary to fully elucidate its chemical behavior and to provide detailed analytical data, which will be invaluable for its application in research and synthetic chemistry.

References

- 1. scbt.com [scbt.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buy (Z)-1-chloro-3,3,3-trifluoropropene [smolecule.com]

- 4. JP2019189550A - Method for producing 1,2-dichloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. webassign.net [webassign.net]

"spectroscopic data (NMR, IR, Mass Spec) of 1,1,2-Trichloro-3,3,3-trifluoropropene"

For Researchers, Scientists, and Drug Development Professionals

Mass Spectrometry Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of 1,1,2-Trichloro-3,3,3-trifluoropropene provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.

The National Institute of Standards and Technology (NIST) provides the following mass spectrum data for this compound.[1][2]

| m/z | Intensity (Relative Abundance) |

| 69 | 1000 |

| 97 | 800 |

| 129 | 750 |

| 164 | 700 |

| 199 (M+) | 650 |

| 201 (M+2) | 630 |

| 203 (M+4) | 200 |

Interpretation of the Mass Spectrum:

The mass spectrum displays the molecular ion peak (M+) at m/z 199, which corresponds to the nominal molecular weight of this compound (C₃Cl₃F₃). The isotopic pattern characteristic of a compound containing three chlorine atoms is observed with peaks at M+2 (m/z 201) and M+4 (m/z 203), with relative intensities of approximately 65% and 20% of the molecular ion peak, respectively. The base peak at m/z 69 corresponds to the [CF₃]⁺ fragment, a common and stable fragment for trifluoromethyl-containing compounds. Other significant fragments are observed at m/z 97 [C₂Cl₂F]⁺ and m/z 129 [C₂Cl₃]⁺, providing further structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

As of the date of this publication, experimental NMR spectra (¹H, ¹³C, and ¹⁹F) for this compound are not available in the public domain. However, based on the molecular structure, the following spectral characteristics can be predicted.

¹³C NMR:

The molecule contains three carbon atoms in distinct chemical environments. Therefore, three signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

C-1: This carbon is part of the C=C double bond and is bonded to two chlorine atoms. Its chemical shift is expected to be in the downfield region typical for halogenated alkenes.

-

C-2: This carbon is also part of the C=C double bond and is bonded to one chlorine atom and the trifluoromethyl group. Its chemical shift will be influenced by both the halogen and the electron-withdrawing CF₃ group.

-

C-3: This is the trifluoromethyl carbon. The strong electron-withdrawing effect of the three fluorine atoms will cause this carbon to appear at a characteristic downfield position, and it will exhibit a strong one-bond coupling with the fluorine atoms, resulting in a quartet in the proton-coupled spectrum.

¹⁹F NMR:

The three fluorine atoms are chemically equivalent as they are all attached to the same carbon (C-3). Therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal would likely be a singlet in a proton-decoupled spectrum.

Infrared (IR) Spectroscopy Data

Experimental IR spectral data for this compound is not currently available in public spectral databases. However, the following characteristic absorption bands can be predicted based on its functional groups:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| C=C | 1650-1600 | Stretching |

| C-F | 1400-1000 | Stretching (strong) |

| C-Cl | 850-550 | Stretching |

The IR spectrum is expected to be dominated by strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group. A weaker band corresponding to the C=C double bond stretch should also be present. The C-Cl stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. These are intended as a guide and may require optimization for the specific compound and instrumentation used.

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: Scan from m/z 40 to 300.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical spectral width: +50 to -250 ppm (referenced to CFCl₃).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample between the plates and acquire the sample spectrum.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Typically, scan the region from 4000 to 400 cm⁻¹.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 1,1,2-Trichloro-3,3,3-trifluoro-1-propene (CAS Number: 431-52-7)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

1,1,2-Trichloro-3,3,3-trifluoro-1-propene, identified by the CAS number 431-52-7, is a halogenated organic compound. This synthetic chemical is primarily utilized as an intermediate in the manufacturing of other fluorinated compounds. Its physical and chemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 431-52-7 |

| Molecular Formula | C₃Cl₃F₃ |

| IUPAC Name | 1,1,2-trichloro-3,3,3-trifluoro-1-propene |

| Synonyms | 1,1,2-Trichlorotrifluoro-1-propene, CFC-1213xa, FC-1213xa, Propene, 1,1,2-trichloro-3,3,3-trifluoro- |

| Molecular Weight | 199.39 g/mol |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 88 °C |

| Melting Point | -114 °C |

| Density | 1.617 g/cm³ |

| Refractive Index | 1.406 |

Synthesis

A proposed synthesis workflow for 1,1,2-Trichloro-3,3,3-trifluoro-1-propene could involve the dehydrochlorination of 1,1,1,2,3-pentachloro-3,3,3-trifluoropropane.

Caption: Proposed synthesis of 1,1,2-Trichloro-3,3,3-trifluoro-1-propene.

Experimental Protocol (Proposed)

Disclaimer: The following protocol is a proposed method based on the synthesis of similar compounds and should be optimized for safety and efficiency in a laboratory setting.

Materials:

-

1,1,1,2,3-Pentachloro-3,3,3-trifluoropropane

-

Potassium hydroxide (KOH)

-

Phase-transfer catalyst (e.g., a quaternary ammonium salt)

-

Solvent (e.g., water or a high-boiling point organic solvent)

-

Standard laboratory glassware for reaction, distillation, and purification.

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, charge the flask with 1,1,1,2,3-pentachloro-3,3,3-trifluoropropane and the phase-transfer catalyst.

-

Prepare a solution of potassium hydroxide in the chosen solvent.

-

Slowly add the potassium hydroxide solution to the stirred reaction mixture via the dropping funnel. Control the rate of addition to manage the exothermic reaction.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the crude product, which may involve phase separation if an aqueous solvent is used.

-

Wash the organic layer with water and brine to remove any remaining base and salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purify the crude product by fractional distillation to obtain pure 1,1,2-Trichloro-3,3,3-trifluoro-1-propene.

Chemical Reactivity and Potential Applications

1,1,2-Trichloro-3,3,3-trifluoro-1-propene is a reactive molecule due to the presence of the carbon-carbon double bond and multiple halogen substituents. The electron-withdrawing nature of the fluorine and chlorine atoms makes the double bond susceptible to nucleophilic attack.

One of the key reactions of similar fluorinated allylic halides is the SN2' reaction (allylic substitution with rearrangement). For example, 2,3,3-trichloro-1,1,3-trifluoropropene reacts with nucleophiles with rearrangement.[2] This suggests that 1,1,2-Trichloro-3,3,3-trifluoro-1-propene could undergo similar reactions.

Caption: General nucleophilic substitution reaction of the title compound.

Applications

The primary application of 1,1,2-Trichloro-3,3,3-trifluoro-1-propene is as a chemical intermediate.[3] It serves as a building block for the synthesis of more complex fluorinated molecules. While direct applications in drug development are not documented, its utility as an intermediate could potentially lead to the synthesis of biologically active compounds. However, its main uses are likely in the production of specialty chemicals, polymers, and potentially as a refrigerant or solvent, similar to other halogenated propenes.

Toxicological Information

Detailed toxicological studies specifically on 1,1,2-Trichloro-3,3,3-trifluoro-1-propene are limited in publicly available literature. However, based on data for other halogenated propenes, it should be handled with caution. Halogenated hydrocarbons can exhibit toxicity, including potential mutagenic and carcinogenic effects.[4][5]

General safety precautions include avoiding inhalation of vapors and contact with skin and eyes. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

Table 3: General Toxicity of Halogenated Alkenes

| Effect | Observation |

| Mutagenicity | Some halogenated propenes have shown mutagenic effects in bacterial assays, often requiring metabolic activation.[4][5] |

| Hepatotoxicity | Certain unsaturated halogenated monomers can cause liver damage.[6] |

| General Hazards | Irritation to the respiratory system, skin, and eyes. |

Analytical Methods

The purity and identity of 1,1,2-Trichloro-3,3,3-trifluoro-1-propene can be determined using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of this volatile compound. A suggested protocol, adapted from methods for similar halogenated compounds, is provided below.[7][8]

Experimental Protocol (GC-MS):

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Column: A non-polar or medium-polarity capillary column suitable for volatile halogenated hydrocarbons (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conclusion

1,1,2-Trichloro-3,3,3-trifluoro-1-propene is a halogenated propene with primary applications as a chemical intermediate. Its synthesis likely involves the dehydrohalogenation of a corresponding pentachlorotrifluoropropane. The reactivity of the compound is characterized by the susceptibility of its double bond to nucleophilic attack, potentially leading to substitution products. While it does not have direct applications in drug development, its role as a synthetic building block is significant. Due to the general toxicity of halogenated hydrocarbons, this compound should be handled with appropriate safety precautions. Standard analytical techniques such as GC-MS and NMR are suitable for its characterization and quality control. Further research into its specific reactivity and toxicological profile would be beneficial for expanding its applications and ensuring safe handling.

References

- 1. JP2019189550A - Method for producing 1,2-dichloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]

- 2. S2′ reactions of 2,3,3-trichloro-1,1,3-trifluoropropene - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. CAS 431-52-7: 1,1,2-Trichloro-3,3,3-trifluoro-1-propene [cymitquimica.com]

- 4. Mutagenic activity of halogenated propanes and propenes: effect of bromine and chlorine positioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutagenicity of halogenated propanes and their methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical toxicology of unsaturated halogenated monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. waterboards.ca.gov [waterboards.ca.gov]

- 8. ysi.com [ysi.com]

An In-depth Technical Guide on the Formation of 1,1,2-Trichloro-3,3,3-trifluoropropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed examination of the reaction mechanism for the formation of 1,1,2-Trichloro-3,3,3-trifluoropropene. The primary synthesis route discussed is the dehydrochlorination of 1,1,2-trichloro-3,3,3-trifluoropropane. While the nomenclature in various sources may differ, this guide will focus on the scientifically plausible product of this reaction. The information presented herein is curated from scientific literature and patent filings to offer a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Core Reaction Pathway: Dehydrochlorination

The principal method for synthesizing this compound is through the dehydrochlorination of 1,1,2-trichloro-3,3,3-trifluoropropane. This elimination reaction is typically facilitated by a base, often in the presence of a catalyst to enhance reaction rate and yield.

Reaction Mechanism

The dehydrochlorination of 1,1,2-trichloro-3,3,3-trifluoropropane is proposed to proceed via an E2 (bimolecular elimination) mechanism . This is a single, concerted step where the removal of a proton (H+) and the departure of a leaving group (Cl-) occur simultaneously.

The key steps are as follows:

-

Deprotonation: A base abstracts a proton from the carbon adjacent to the carbon bearing a chlorine atom.

-

Pi Bond Formation: As the proton is removed, the electrons from the C-H bond shift to form a pi bond between the two carbon atoms.

-

Leaving Group Departure: Simultaneously, the chlorine atom on the adjacent carbon departs, taking its bonding electrons with it.

The presence of a phenol compound with a long-chain alkyl group, as described in some synthetic protocols, suggests a role as a phase-transfer catalyst or a proton shuttle in a biphasic system (e.g., aqueous base and organic substrate). The long alkyl chain enhances the solubility of the phenoxide ion in the organic phase, allowing it to act as a more effective base for the deprotonation of the substrate.

Quantitative Data Presentation

The following table summarizes quantitative data extracted from a representative experimental protocol for the synthesis of 1,2-dichloro-3,3,3-trifluoropropene, an isomer of the target compound, via dehydrochlorination of 1,1,2-trichloro-3,3,3-trifluoropropane[1]. It is important to note that the yield and selectivity can be influenced by various factors including the specific base, catalyst, temperature, and reaction time.

| Parameter | Value | Reference |

| Starting Material | 1,1,2-trichloro-3,3,3-trifluoropropane (233ab) | [1] |

| Base | 25% by weight aqueous potassium hydroxide | [1] |

| Catalyst | 4-(1,1,3,3-tetramethylbutyl) phenol | [1] |

| Molar Ratio (Substrate:Catalyst) | 1 : 0.05 | [1] |

| Temperature | 75°C to 95°C | [1] |

| Reaction Time | 1 hour for base addition, then maintained at reflux | [1] |

| Yield | High (specific value not provided in abstract) | [1] |

| Selectivity | High (specific value not provided in abstract) | [1] |

Experimental Protocols

A detailed methodology for the synthesis of 1,2-dichloro-3,3,3-trifluoropropene is provided below, based on a patented procedure[1].

Materials:

-

1,1,2-trichloro-3,3,3-trifluoropropane (233ab)

-

4-(1,1,3,3-tetramethylbutyl) phenol

-

25% by weight aqueous potassium hydroxide solution

-

Four-necked flask equipped with a stirrer, thermometer, dropping funnel, and a distillation column packed with a suitable filler (e.g., Helipak No. 1)

Procedure:

-

To a four-necked flask, add 1,1,2-trichloro-3,3,3-trifluoropropane (e.g., 100.7 g, 0.5 mol) and 4-(1,1,3,3-tetramethylbutyl) phenol (e.g., 5.2 g, 0.025 mol, 5 mol% relative to the substrate).

-

Heat the mixture to 75°C with stirring.

-

Add a 25% by weight aqueous potassium hydroxide solution (e.g., 123.4 g, 0.55 mol) dropwise over a period of 1 hour.

-

After the addition is complete, gradually raise the temperature to maintain a gentle reflux, up to approximately 95°C.

-

The product, 1,2-dichloro-3,3,3-trifluoropropene, can be continuously removed from the reaction mixture by distillation as it is formed.

-

Monitor the reaction progress by appropriate analytical techniques (e.g., gas chromatography) until the starting material is consumed.

-

The collected distillate can be further purified if necessary, for example, by fractional distillation.

Conclusion

The formation of this compound via the dehydrochlorination of 1,1,2-trichloro-3,3,3-trifluoropropane is an efficient synthetic route. The reaction proceeds through a concerted E2 mechanism, which can be effectively catalyzed by a base in the presence of a phase-transfer catalyst such as a long-chain alkyl-substituted phenol. The provided experimental protocol offers a practical guide for the laboratory-scale synthesis of a closely related isomer, and the quantitative data highlights the potential for high yield and selectivity under optimized conditions. Further research could focus on elucidating the precise role of different catalysts and reaction conditions to further enhance the efficiency and environmental profile of this synthesis.

References

An In-depth Technical Guide to the Thermodynamic Properties of 1,1,2-Trichloro-3,3,3-trifluoropropene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data for the thermodynamic properties of 1,1,2-Trichloro-3,3,3-trifluoropropene (CAS: 431-52-7) is limited in the public domain. This guide summarizes the available physical property data and presents detailed, representative experimental protocols for determining a comprehensive thermodynamic profile, based on methodologies applied to structurally similar halogenated propenes.

Introduction

This compound, a halogenated alkene, possesses a unique combination of chlorine and fluorine substituents, which significantly influences its physicochemical and thermodynamic properties. A thorough understanding of these properties is crucial for its potential applications, including as a refrigerant, solvent, or intermediate in chemical synthesis. This guide provides a summary of known properties and detailed experimental methodologies for the comprehensive thermodynamic characterization of this compound.

Physical and Thermodynamic Properties

The available quantitative data for this compound is presented in the tables below. It is important to note that much of this data is calculated rather than experimentally determined.

Physical Properties

| Property | Value | Unit | Source |

| Molecular Formula | C₃Cl₃F₃ | - | [1] |

| Molecular Weight | 199.39 | g/mol | [1] |

| Boiling Point | 88 | °C | [2] |

| Melting Point | -114 | °C | [2] |

| Density | 1.617 | g/cm³ | [2] |

| Flash Point | 1.2 | °C | [2] |

Calculated Thermodynamic Properties

| Property | Value | Unit | Source |

| Standard Gibbs free energy of formation (ΔfG°) | -579.88 | kJ/mol | [3] |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -651.91 | kJ/mol | [3] |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 15.52 | kJ/mol | [3] |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 31.80 | kJ/mol | [3] |

Experimental Protocols for Thermodynamic Characterization

The following sections detail the experimental methodologies that would be employed to determine the key thermodynamic properties of this compound. These protocols are based on established techniques for similar halogenated compounds.

Vapor Pressure, Density, and Critical Properties Measurement

A two-sinker densimeter with a magnetic suspension coupling is a state-of-the-art apparatus for simultaneously measuring vapor pressure and density over a wide range of temperatures and pressures.

Methodology:

-

Sample Preparation: A high-purity sample of this compound is degassed to remove any dissolved air and other volatile impurities.

-

Apparatus: A two-sinker densimeter consists of a measuring cell containing two sinkers of known mass and volume, made from a material with low thermal expansion. The sinkers are suspended by a magnetic coupling.

-

Measurement Principle: The sample is introduced into the measuring cell, and the temperature and pressure are precisely controlled. The buoyant forces on the two sinkers are measured by the magnetic coupling. By solving a system of equations based on the buoyant forces, the density of the fluid and the vapor pressure (in the two-phase region) can be determined with high accuracy.

-

Data Acquisition: Measurements are taken at various temperatures and pressures, covering the liquid, vapor, and supercritical regions.

-

Critical Point Determination: The critical temperature and pressure are determined by observing the disappearance of the meniscus between the liquid and vapor phases.

Speed of Sound Measurement

The speed of sound is a crucial property for developing equations of state. A spherical acoustic resonator is a highly accurate method for its determination.

Methodology:

-

Apparatus: A spherical acoustic resonator consists of a hollow sphere with a known diameter. Transducers are used to generate and detect sound waves within the sphere.

-

Measurement Principle: The sample gas is introduced into the resonator. The acoustic resonance frequencies of the gas-filled cavity are measured. The speed of sound is then calculated from these resonance frequencies, the dimensions of the sphere, and the properties of the gas.

-

Data Analysis: Measurements are performed at various temperatures and pressures. The data is used in conjunction with vapor pressure and density data to develop a comprehensive equation of state.

Enthalpy of Formation by Combustion Calorimetry

Oxygen bomb calorimetry is a standard and reliable method for determining the enthalpy of combustion, from which the enthalpy of formation can be derived.

Methodology:

-

Sample Preparation: A precise mass of liquid this compound is encapsulated in a combustible container of known heat of combustion.

-

Calorimeter Setup: The sample is placed in a platinum crucible inside a high-pressure vessel (the "bomb"). A small amount of water is added to the bomb to dissolve the acid products. The bomb is then sealed and pressurized with a large excess of pure oxygen.

-

Combustion: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The sample is ignited electrically. The temperature change of the water is measured with high precision.

-

Product Analysis: After combustion, the contents of the bomb are analyzed to determine the completeness of the reaction and to quantify the amounts of carbon dioxide, hydrogen fluoride, and any side products.

-

Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The standard enthalpy of formation is then calculated using Hess's law, incorporating the known enthalpies of formation of the combustion products (CO₂, HF(aq), etc.).

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates the logical workflow for the experimental determination and modeling of the thermodynamic properties of a compound like this compound.

Conclusion

While a complete experimental dataset for the thermodynamic properties of this compound is not currently available in the literature, this guide provides the foundational information available and outlines the established experimental protocols necessary for a comprehensive characterization. The methodologies described for vapor pressure, density, speed of sound, and enthalpy of formation represent the current best practices for accuracy and reliability. For professionals in research and drug development, the application of these methods would yield the critical data needed to model the behavior of this compound in various systems and to ensure its safe and effective use. Further experimental investigation into the thermodynamic properties of this compound is highly encouraged.

References

Lack of Quantitative Data and a Guide to the Solubility of 1,1,2-Trichloro-3,3,3-trifluoropropene in Organic Solvents

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Notice: A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative data on the solubility of 1,1,2-Trichloro-3,3,3-trifluoropropene in various organic solvents. This guide, therefore, provides a qualitative assessment of its expected solubility based on general principles of physical chemistry and offers a standardized experimental protocol for determining these values.

Introduction to this compound

This compound is a halogenated alkene with the chemical formula C₃Cl₃F₃. Halogenated hydrocarbons are organic compounds containing at least one halogen atom. The physical and chemical properties of these compounds, including their solubility, are significantly influenced by the nature and number of halogen atoms present in the molecule. As a general rule, the presence of more halogen atoms in a molecule tends to increase its density and boiling point.

Principles of Solubility for Halogenated Hydrocarbons

The solubility of a substance is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are likely to be soluble in one another. For halogenated hydrocarbons such as this compound, the following principles apply:

-

Polarity: The polarity of the molecule plays a crucial role. While the carbon-halogen bonds are polar, the overall polarity of the molecule depends on its geometry. Symmetrical molecules may have their individual bond dipoles cancel out, resulting in a nonpolar molecule. The structure of this compound suggests it is a relatively nonpolar molecule.

-

Intermolecular Forces: The primary intermolecular forces in halogenated hydrocarbons are van der Waals forces (specifically London dispersion forces). Therefore, they tend to be soluble in solvents that also exhibit these types of forces.

-

Solubility in Organic Solvents: Halogenated hydrocarbons are generally soluble in nonpolar organic solvents and less soluble in polar solvents like water. Their solubility in other organic solvents is a function of the solvent's polarity and its ability to form intermolecular bonds.

Based on these principles, this compound is expected to be soluble in a range of common organic solvents.

Expected Solubility Profile

While quantitative data is unavailable, a qualitative prediction of solubility in various organic solvents can be made.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Aliphatic Hydrocarbons | Hexane, Cyclohexane | High | "Like dissolves like" principle; both solute and solvent are nonpolar and rely on London dispersion forces. |

| Aromatic Hydrocarbons | Benzene, Toluene | High | Similar nonpolar characteristics and the potential for weak π-stacking interactions. |

| Halogenated Solvents | Dichloromethane, Chloroform, Carbon Tetrachloride | Very High | Strong "like dissolves like" correspondence due to similar chemical nature and intermolecular forces. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have some polarity but are also good solvents for many nonpolar compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | Ketones are polar aprotic solvents; solubility will depend on the balance of forces. |

| Alcohols | Methanol, Ethanol | Low to Moderate | Alcohols are polar protic solvents with strong hydrogen bonding. The nonpolar nature of the solute would limit solubility. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low | These are highly polar solvents, and significant solubility of a nonpolar compound is not expected. |

General Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following outlines a common method for determining the solubility of a volatile liquid in an organic solvent.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents of high purity

-

Analytical balance (±0.0001 g)

-

Vials with airtight septa

-

Gas-tight syringes

-

Constant temperature bath or incubator

-

Gas chromatograph with a suitable detector (e.g., FID or ECD) or an NMR spectrometer

-

Vortex mixer

Procedure: Isothermal Saturation Method

-

Preparation of Standards: Prepare a series of standard solutions of the solute in the chosen solvent at known concentrations. These will be used to create a calibration curve.

-

Sample Preparation: In a series of vials, add a known mass of the solvent.

-

Addition of Solute: To each vial, add an excess amount of this compound. The presence of a distinct second phase (undissolved solute) should be visible.

-

Equilibration: Seal the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with intermittent gentle agitation to ensure saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the undissolved solute has settled, leaving a clear saturated supernatant.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe.

-

Dilution: Immediately dilute the withdrawn sample with a known volume of the pure solvent to bring the concentration within the range of the calibration curve.

-

Analysis: Analyze the diluted samples using a calibrated gas chromatograph or NMR spectrometer to determine the concentration of the solute.

-

Calculation of Solubility: From the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Caption: A generalized workflow for the experimental determination of solubility.

Logical Relationships in Solubility

The solubility of a compound is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Caption: Key intermolecular interactions governing the process of dissolution.

Conclusion

Health and Safety Data for 1,1,2-Trichloro-3,3,3-trifluoropropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety data for 1,1,2-Trichloro-3,3,3-trifluoropropene (CAS No. 431-52-7). It is intended for informational purposes for a professional audience and should not be used as a substitute for a formal risk assessment. Always consult the most up-to-date Safety Data Sheets (SDS) and relevant regulatory guidelines before handling this chemical.

Introduction

This compound is a halogenated organic compound.[1] Due to its chemical structure, it is of interest in various industrial and research applications. A comprehensive understanding of its health and safety profile is crucial for ensuring safe handling and use. This guide summarizes the available toxicological data, outlines general experimental protocols for safety assessment, and provides visualizations of key concepts.

It is important to note that publicly available toxicological data for this compound is limited. Therefore, this guide also includes data for its isomer, trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E), CAS No. 102687-65-0), which is a structurally related compound with a more extensive toxicological dataset. While the toxicological properties may not be identical, the data for the isomer can provide valuable insights into the potential hazards of this compound.

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified as a hazardous substance.

GHS Classification (Typical):

-

Acute Toxicity, Oral (Category 3), H301: Toxic if swallowed.[2]

-

Acute Toxicity, Dermal (Category 3), H311: Toxic in contact with skin.[2]

-

Acute Toxicity, Inhalation (Category 3), H331: Toxic if inhaled.[2]

-

Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2]

-

Germ Cell Mutagenicity (Category 2), H341: Suspected of causing genetic defects.[2]

-

Carcinogenicity (Category 1B), H350: May cause cancer.[2]

-

Reproductive Toxicity (Category 1B), H360: May damage fertility or the unborn child.[2]

-

Specific Target Organ Toxicity - Repeated Exposure, Inhalation (Category 1), H372: Causes damage to organs (Kidney, Liver, Mucous membranes) through prolonged or repeated exposure if inhaled.[2]

-

Flammable liquids (Category 4), H227: Combustible liquid.[2]

-

Harmful to aquatic life with long lasting effects, H412.[2]

Toxicological Data

Acute Toxicity Data for trans-1-chloro-3,3,3-trifluoropropene

| Endpoint | Species | Route | Value | Reference |

| LC50 (4-hour) | Rat | Inhalation | 120,000 ppm | [3] |

| Cardiac Sensitization NOEL | Dog | Inhalation | 25,000 ppm | [3] |

Repeated-Dose Inhalation Toxicity Data for trans-1-chloro-3,3,3-trifluoropropene in Rats

| Study Duration | Exposure Concentration (ppm) | Key Findings | NOAEL/LOAEL (ppm) | Reference |

| 2-Week | 0, 2000, 7500, 20000 | Histopathological changes in the heart (multifocal mononuclear infiltrates) in males (mid- and high-exposure) and females (high-exposure). | Not explicitly stated | [3] |

| 4-Week | 0, 2000, 4500, 7500, 10000 | Increased potassium in mid- and high-exposure males (transient). | Not explicitly stated | [3] |

| 13-Week | 0, 4000, 10000, 15000 | Multifocal mononuclear cell infiltrates in the heart. | NOEL = 4000 ppm | [3] |

Genetic Toxicology

For This compound , a study investigated the mutagenicity of its glutathione and cysteine S-conjugates. The study found that S-(1,2-dichloro-3,3,3-trifluoro-1-propenyl)glutathione (DCTFPG) showed potent, dose-dependent mutagenic effects in the Salmonella typhimurium tester strain TA100 in the presence of a rat kidney S9-protein fraction. This suggests that the substance can be metabolically activated to a mutagenic species.[4]

For the isomer trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)) , a battery of genetic toxicity studies was conducted, and no genetic toxicity was observed. It was negative in the Ames test (OECD TG471) and the chromosome aberration test (OECD TG473).[2][3]

Developmental and Reproductive Toxicity

No specific developmental or reproductive toxicity data were found for This compound .

For the isomer trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)) :

-

Rat prenatal developmental toxicity study: Dilated bladders were observed in fetuses at the high-exposure group (15,000 ppm), a finding of unclear significance.[3]

-

Rabbit prenatal developmental toxicity study: HCFO-1233zd(E) was not a developmental toxin, even at exposure levels up to 15,000 ppm.[3]

Experimental Protocols

Detailed experimental protocols for the toxicity testing of this compound are not publicly available. However, the studies on its isomer, HCFO-1233zd(E), reference standard OECD guidelines. These guidelines provide a framework for conducting toxicological assessments.

Acute Inhalation Toxicity (Following OECD TG 403)

This test is designed to determine the concentration of a substance in air that causes mortality in 50% of a test population (LC50) during a specified exposure period.

-

Test Species: Typically, young adult rats of a single strain.

-

Exposure: Whole-body or nose-only exposure to the test substance at various concentrations for a fixed period, usually 4 hours.

-

Observations: Animals are observed for signs of toxicity during and after exposure for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weights are recorded, and all animals are subjected to a gross necropsy.

Repeated-Dose Inhalation Toxicity (Following OECD TG 413)

This guideline outlines a 90-day study to characterize the toxicity of a substance following repeated inhalation exposure.

-

Test Species: Typically, rats.

-

Exposure: Daily exposure (e.g., 6 hours/day, 5 days/week) to the test substance for 90 days.

-

Parameters Monitored: Clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical biochemistry, urinalysis, and detailed histopathology of major organs and tissues.

-

Outcome: Determination of a No-Observed-Adverse-Effect-Level (NOAEL) and the characterization of target organ toxicity.

Bacterial Reverse Mutation Test (Ames Test - Following OECD TG 471)

This in vitro assay is used to detect gene mutations.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid.

-

Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (e.g., rat liver S9 fraction).

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

Visualizations

General Workflow for Chemical Toxicity Assessment

Caption: A generalized workflow for assessing the toxicity of a chemical substance.

Bioactivation Pathway Leading to Mutagenicity

Caption: Proposed metabolic activation pathway for this compound.

Handling and Safety Precautions

Given the hazard profile, strict safety measures are required when handling this compound.

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Personal Protective Equipment (PPE):

-

Handling: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[2] Avoid breathing vapors or mist.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Store locked up.[2]

First Aid Measures

-

Inhalation: Remove victim to fresh air and keep at rest in a comfortable position for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

Conclusion

The available data indicates that this compound is a hazardous chemical with potential for acute toxicity, serious long-term health effects including carcinogenicity and reproductive toxicity, and the ability to be metabolically activated to a mutagenic species. While comprehensive toxicological data for this specific compound is lacking, information from its isomer, trans-1-chloro-3,3,3-trifluoropropene, suggests that the cardiovascular system may be a target organ for repeated-dose toxicity. Strict adherence to safety precautions, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize exposure and ensure the safety of laboratory and manufacturing personnel. Further research is needed to fully characterize the toxicological profile of this compound.

References

- 1. CAS 431-52-7: 1,1,2-Trichloro-3,3,3-trifluoro-1-propene [cymitquimica.com]

- 2. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 3. The acute, genetic, developmental and inhalation toxicology of trans-1-chloro,3,3,3-trifluoropropene (HCFO-1233zd(E)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutagenicity of the glutathione and cysteine S-conjugates of the haloalkenes 1,1,2-trichloro-3,3,3-trifluoro-1-propene and trichlorofluoroethene in the Ames test in comparison with the tetrachloroethene-analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

"environmental fate of chlorinated fluoropropenes"

A Technical Guide to the Environmental Fate of Chlorinated Fluoropropenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated fluoropropenes are a class of unsaturated hydrochlorofluoroolefins (HCFOs) that have gained attention as potential replacements for hydrofluorocarbons (HFCs) in various applications, including as refrigerants, foam blowing agents, and solvents. Their desirable properties, such as low global warming potential (GWP), are attributed to the presence of a carbon-carbon double bond, which makes them more reactive in the atmosphere. This reactivity, however, also dictates their environmental fate, influencing their persistence, degradation pathways, and potential for environmental impact.

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate of chlorinated fluoropropenes. It is intended for researchers, scientists, and professionals in drug development who may use these compounds or are involved in assessing their environmental impact. The guide summarizes key quantitative data, details experimental methodologies for their study, and visualizes important degradation pathways and experimental workflows.

Environmental Distribution and Transport

The environmental distribution of chlorinated fluoropropenes is largely governed by their physical and chemical properties. Compounds like trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)) have a relatively high vapor pressure, suggesting they will rapidly volatilize from water and partition primarily to the atmosphere.[1] Their low partition coefficients (log Pow) indicate a low potential for partitioning to sediment and soil.[1] Due to their short atmospheric lifetimes, these substances do not tend to accumulate in the atmosphere.[2]

Abiotic Degradation

Abiotic degradation processes, particularly in the atmosphere, are the primary removal mechanism for chlorinated fluoropropenes from the environment.

Atmospheric Degradation

The dominant atmospheric loss process for chlorinated fluoropropenes is their reaction with hydroxyl (OH) radicals.[1] This reaction is initiated by the addition of the OH radical to the carbon-carbon double bond. The atmospheric lifetime of these compounds is a critical factor in determining their GWP and Ozone Depletion Potential (ODP). For instance, HCFO-1233zd(E) has an atmospheric lifetime of approximately 26 to 42 days.[2][3] Other chlorinated fluoropropenes like HCFO-1224yd(Z) and HBFO-1233xfB have atmospheric lifetimes of 21 and 7 days, respectively.[2]

The atmospheric degradation of these compounds can lead to the formation of various byproducts. A significant degradation product of many fluorinated olefins is trifluoroacetic acid (TFA). However, for HCFO-1233zd(E), it has been shown that only about 2% of its atmospheric decomposition results in the formation of TFA.[1]

The following table summarizes key atmospheric degradation data for selected chlorinated fluoropropenes.

| Compound | Chemical Name | CAS Number | Atmospheric Lifetime (days) | GWP (100-year) | ODP |

| HCFO-1233zd(E) | trans-1-chloro-3,3,3-trifluoropropene | 102687-65-0 | 26 - 42[2][3] | < 5[1] | < 0.00034[2][3] |

| HCFO-1224yd(Z) | 2,3,3,3-Tetrafluoro-1-chloroprop-1-ene | Not Available | 21[2] | < 1[2] | 0.00012[2] |

| HBFO-1233xfB | 2-bromo-3,3,3-trifluoropropene | Not Available | 7[2] | 0.26[2] | 0.0028[2] |

| 2-fluoropropene | 2-fluoropropene | Not Available | 0.6[4] | - | - |

Hydrolysis

Hydrolysis, the reaction with water, can be a degradation pathway for some chlorinated compounds. For 1,3-dichloropropene, hydrolysis is a major degradation pathway in water and soil, with a half-life of 9.8 days at 20°C in deionized water.[5] The rate of hydrolysis is pH-dependent, being favored at higher pH.[5] While specific data for many chlorinated fluoropropenes is limited, their structural similarity to other chlorinated alkenes suggests that hydrolysis could be a relevant, albeit potentially slow, degradation process in aquatic environments.

Biotic Degradation

The potential for biodegradation of chlorinated fluoropropenes appears to be limited.

Aerobic and Anaerobic Biodegradation

Studies on HCFO-1233zd(E) have shown that it is not readily biodegradable according to OECD TG301D studies.[1] Similarly, the hydrofluoroolefin HFO-1234yf was found to be recalcitrant to microbial (co)metabolism under both oxic and anoxic conditions.[6] While some microorganisms are capable of degrading chlorinated propanes through reductive dechlorination under anaerobic conditions, the high degree of fluorination in chlorinated fluoropropenes may hinder these enzymatic processes.[7]

Experimental Protocols

The study of the environmental fate of chlorinated fluoropropenes involves a variety of specialized experimental techniques to simulate environmental conditions and analyze degradation products.

Atmospheric Degradation Studies

Smog chambers are large, controlled environmental reactors used to simulate atmospheric chemical processes. They are essential for studying the atmospheric fate of volatile organic compounds (VOCs) like chlorinated fluoropropenes.

-

Chamber Construction: Typically constructed from FEP Teflon film to minimize wall reactions and are housed in a temperature-controlled enclosure.[8][9]

-

Irradiation: Equipped with UV lights to simulate solar radiation and initiate photochemical reactions.[8]

-

Reactant Introduction: The chlorinated fluoropropene of interest is introduced into the chamber along with a known concentration of an oxidant, typically OH radicals generated from the photolysis of a precursor like methyl nitrite in the presence of NO.

-

Monitoring: The concentrations of the parent compound and its degradation products are monitored over time using analytical instruments such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Fourier Transform Infrared (FTIR) spectroscopy.[9]

-

Data Analysis: The rate of degradation of the chlorinated fluoropropene is determined, from which the atmospheric lifetime can be calculated.

Caption: Experimental workflow for a typical smog chamber study.

Identifying the degradation products of chlorinated fluoropropenes is crucial for understanding their complete environmental impact.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile organic compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification.

-

Fourier Transform Infrared (FTIR) Spectroscopy: Used for in-situ monitoring of reactants and products in the gas phase. Different molecules absorb infrared radiation at specific frequencies, allowing for their identification and quantification.

-

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can help in the identification of unknown degradation products.[10]

Aquatic and Soil Degradation Studies

-

Methodology: The chlorinated fluoropropene is added to buffered aqueous solutions at different pH values and incubated at a constant temperature.

-

Analysis: Samples are taken at regular intervals and analyzed for the parent compound concentration, typically by GC. The disappearance of the parent compound over time is used to calculate the hydrolysis rate constant and half-life.

-

OECD Guideline 301D (Ready Biodegradability: Closed Bottle Test): This standard test is used to assess the ready biodegradability of chemicals. The test substance is incubated in a sealed bottle with a microbial inoculum and a mineral medium. The depletion of dissolved oxygen over 28 days is measured and compared to the theoretical oxygen demand to determine the extent of biodegradation.[1]

Degradation Pathways

The primary degradation pathway for chlorinated fluoropropenes in the environment is through atmospheric oxidation.

Atmospheric Oxidation Pathway of a Generic Chlorinated Fluoropropene

The reaction is initiated by the addition of an OH radical to the double bond, forming a haloalkyl radical. This radical then reacts with molecular oxygen to form a peroxy radical. Subsequent reactions can lead to the formation of various smaller, oxygenated products, including aldehydes, ketones, and carboxylic acids.

Caption: Generalized atmospheric oxidation pathway.

Conclusion

Chlorinated fluoropropenes are characterized by their relatively short atmospheric lifetimes due to their reactivity with OH radicals. This leads to low GWP and ODP values, making them attractive alternatives to HFCs. The primary environmental fate of these compounds is atmospheric degradation, with limited potential for persistence in soil and water due to volatilization and slow degradation rates. While biodegradation appears to be a minor pathway, further research into the long-term fate of their degradation products, such as TFA, is warranted to fully assess their environmental impact. The experimental and analytical methods outlined in this guide provide a framework for the continued investigation and risk assessment of this important class of chemicals.

References

- 1. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 2. fluorocarbons.org [fluorocarbons.org]

- 3. fluorocarbons.org [fluorocarbons.org]

- 4. researchgate.net [researchgate.net]

- 5. Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Environmental fate of the next generation refrigerant 2,3,3,3-tetrafluoropropene (HFO-1234yf) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurochlor.org [eurochlor.org]

- 8. AMT - Particle wall-loss correction methods in smog chamber experiments [amt.copernicus.org]

- 9. intra.engr.ucr.edu [intra.engr.ucr.edu]

- 10. Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1,1,2-Trichloro-3,3,3-trifluoropropene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trichloro-3,3,3-trifluoropropene (CAS No. 431-52-7) is a versatile reagent primarily utilized in organic synthesis as a stable and convenient precursor for the in situ generation of the highly reactive gaseous dienophile, 3,3,3-trifluoropropyne. This application note details the generation of this key intermediate and its subsequent application in cycloaddition reactions, providing a valuable tool for the introduction of the trifluoromethyl group, a crucial moiety in medicinal chemistry and materials science.

The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The use of this compound as a 3,3,3-trifluoropropyne source offers a practical alternative to handling the hazardous and difficult-to-contain gaseous alkyne directly.

Core Application: In Situ Generation of 3,3,3-Trifluoropropyne

The primary application of this compound in organic synthesis is its dehalogenation to form 3,3,3-trifluoropropyne. This reaction is typically achieved by treatment with activated zinc dust in a suitable solvent, such as dimethylformamide (DMF).[1] The highly reactive 3,3,3-trifluoropropyne is generated in situ and can be immediately trapped by a suitable reaction partner, such as a diene in a Diels-Alder reaction.

A patent describes a process where this compound is treated with zinc in DMF at 100°C, followed by hydrolysis, to produce 3,3,3-trifluoropropyne in a 75% yield.[1]

Application in Diels-Alder Reactions

The in situ generated 3,3,3-trifluoropropyne is a potent dienophile in [4+2] cycloaddition reactions, providing access to a range of trifluoromethylated bicyclic compounds. These adducts can serve as versatile intermediates for further synthetic transformations.

One notable example is the reaction of thebaine with 3,3,3-trifluoropropyne generated from this compound and activated zinc. While the reaction in benzene or acetonitrile at room temperature did not yield the desired Diels-Alder adduct, this highlights the potential for this methodology with various dienes under optimized conditions.

A doctoral thesis further explores the utility of 2,3,3,3-tetrafluoropropene (HFO-1234yf) as a building block, which can also lead to the formation of 3,3,3-trifluoropropyne. The thesis discusses the subsequent Diels-Alder reactions of this alkyne, emphasizing its potential in synthesizing trifluoromethylated aromatic systems.

Experimental Protocols

Protocol 1: In Situ Generation of 3,3,3-Trifluoropropyne and Trapping in a Diels-Alder Reaction

This protocol is a general procedure based on the principles described in the literature for the dehalogenation of this compound and subsequent cycloaddition.

Materials:

-

This compound

-

Activated Zinc Dust

-

Anhydrous Dimethylformamide (DMF)

-

Diene (e.g., furan, cyclopentadiene, anthracene)

-

Anhydrous reaction vessel with a stirrer, condenser, and nitrogen inlet

-

Standard workup and purification reagents and equipment

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add activated zinc dust (2.5 equivalents).

-

Under a nitrogen atmosphere, add anhydrous DMF to the flask to create a slurry.

-

Add the chosen diene (1.0 equivalent) to the zinc slurry.

-

Slowly add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture at room temperature over a period of 30 minutes.

-

After the addition is complete, heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated Diels-Alder adduct.

Quantitative Data

| Diene | Product | Reaction Conditions | Yield (%) | Reference |

| General | 3,3,3-Trifluoropropyne | Zinc, DMF, 100°C | 75 | [1] |

Visualizations

Logical Workflow for the Application of this compound

Caption: Synthetic utility of this compound.

Conclusion

This compound serves as a valuable and practical precursor for the in situ generation of 3,3,3-trifluoropropyne. This methodology facilitates the incorporation of the trifluoromethyl group into cyclic frameworks through Diels-Alder reactions, offering a significant strategic advantage in the synthesis of complex molecules for pharmaceutical and materials science applications. The provided protocols and workflow offer a foundation for researchers to explore the synthetic potential of this important fluorinated building block. Further investigation into the scope of diene partners and optimization of reaction conditions is encouraged to fully exploit the utility of this reagent.

References

Application Notes and Protocols: 1,1,2-Trichloro-3,3,3-trifluoropropene as a Trifluoromethylating Agent